molecular formula C9H11F5N2O B2552353 1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1856032-06-8

1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

Cat. No.: B2552353
CAS No.: 1856032-06-8
M. Wt: 258.192
InChI Key: BDLAXAAEBBHTBM-UHFFFAOYSA-N
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Description

1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Properties

IUPAC Name

1-(2,2-difluoroethyl)-3-(3,3,3-trifluoropropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F5N2O/c10-8(11)5-16-3-1-7(15-16)6-17-4-2-9(12,13)14/h1,3,8H,2,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLAXAAEBBHTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1COCCC(F)(F)F)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F5N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the difluoroethyl group: This step may involve the reaction of the pyrazole intermediate with a difluoroethylating agent, such as 2,2-difluoroethyl bromide, under nucleophilic substitution conditions.

    Attachment of the trifluoropropoxy group: This can be done by reacting the intermediate with a trifluoropropylating agent, such as 3,3,3-trifluoropropyl bromide, under similar nucleophilic substitution conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using alkyl halides or other electrophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced pyrazole compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme interactions or cellular processes.

    Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory or anticancer properties.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It may interact with cellular receptors, altering their signaling pathways.

    DNA/RNA interaction: The compound may bind to nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole: Lacks the trifluoropropoxy group, which may result in different chemical properties and applications.

    3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole: Lacks the difluoroethyl group, which may affect its reactivity and biological activity.

Uniqueness

1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is unique due to the presence of both difluoroethyl and trifluoropropoxy groups. These fluorinated groups can enhance the compound’s stability, lipophilicity, and potential bioactivity, making it a valuable candidate for various applications.

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